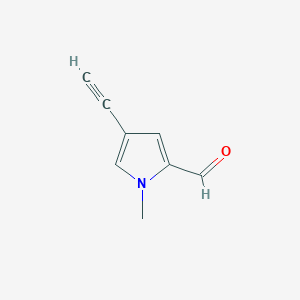

4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-ethynyl-1-methylpyrrole-2-carbaldehyde |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-8(6-10)9(2)5-7/h1,4-6H,2H3 |

InChI Key |

NKUVZTPMCGIFAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C=O)C#C |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Formation

The foundational step in synthesizing 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde is the construction of the pyrrole ring. The Paal-Knorr synthesis is a commonly employed method, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds or related precursors to yield substituted pyrroles. For example, starting from appropriate aniline derivatives and 2,5-dimethoxytetrahydrofuran under acidic conditions can generate pyrrole intermediates with desired substitution patterns on the ring.

Introduction of the Aldehyde Group at the 2-Position

The aldehyde functionality at the 2-position is typically introduced via Vilsmeier-Haack formylation , a reaction involving POCl3 and DMF. This electrophilic aromatic substitution selectively installs the formyl group on the pyrrole ring, often at the 2-position due to electronic and steric factors. For instance, treatment of the pyrrole intermediate with POCl3/DMF at 0 °C to room temperature for about 12 hours yields the 2-carbaldehyde derivative with good efficiency (yields around 69%).

N-Methylation of the Pyrrole Nitrogen

The methyl group on the nitrogen atom can be introduced either by using N-methylated starting materials or by post-synthesis methylation of the pyrrole nitrogen. Methylation is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring selective alkylation of the pyrrole nitrogen without affecting other functional groups.

Installation of the Ethynyl Group at the 4-Position

The ethynyl substituent at the 4-position is introduced via Sonogashira cross-coupling reaction , a palladium-catalyzed coupling between a halogenated pyrrole-2-carbaldehyde and a terminal alkyne (acetylene derivative). The general procedure involves:

- Starting from 4-halogenated (iodo or bromo) 1-methylpyrrole-2-carbaldehyde,

- Reacting with terminal alkynes such as acetylene or substituted alkynes,

- Using a catalyst system of Pd(0) complex (e.g., (PPh3)2PdCl2), CuI as co-catalyst,

- Employing a base such as triethylamine,

- Conducting the reaction in a solvent like acetonitrile or DMF at 70–80 °C under inert atmosphere.

This reaction proceeds with high yields (up to 95%) and provides the 4-ethynyl substituted product efficiently.

Detailed Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Pyrrole ring formation | 2-haloaniline + 2,5-dimethoxytetrahydrofuran, AcOH, DCE/H2O, 80 °C, 3–12 h | 1-(2-haloaryl)pyrrole intermediate (e.g., 3a) |

| 2 | Vilsmeier-Haack formylation | POCl3, DMF, 0 °C to rt, 12 h | 1-(2-haloaryl)-1H-pyrrole-2-carbaldehyde (e.g., 4a), ~69% yield |

| 3 | N-Methylation | Methylating agent (e.g., methyl iodide), base | N-methylpyrrole-2-carbaldehyde derivative |

| 4 | Sonogashira coupling | Pd catalyst, CuI, Et3N, CH3CN, 70 °C, 12 h | This compound, up to 95% yield |

Research Findings and Notes on the Preparation

- The selectivity of the formylation step is critical to ensure substitution at the 2-position without affecting other ring carbons.

- The halogen position (iodo or bromo) on the aryl ring influences the efficiency of the Sonogashira coupling; iodides generally react faster and give higher yields.

- The reaction atmosphere must be inert (nitrogen or argon) during Sonogashira coupling to prevent oxidative degradation of the palladium catalyst and the alkyne.

- The use of triethylamine serves both as base and ligand stabilizer in the coupling reaction.

- Purification is typically achieved by flash chromatography on silica gel using hexane/ethyl acetate mixtures.

- The compound’s reactive ethynyl and aldehyde groups make it a versatile intermediate for further functionalization in organic synthesis, particularly in heterocyclic and pharmaceutical chemistry.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde moiety undergoes oxidation to form a carboxylic acid derivative under controlled conditions. This reaction is critical for modifying electronic properties or introducing hydrogen-bonding capabilities:

-

Conditions : Typically performed using oxidizing agents like KMnO₄ or CrO₃ in acidic or aqueous media.

-

Applications : Carboxylic acid derivatives serve as intermediates for amide coupling or coordination chemistry .

Decarbonylation Under Basic Conditions

The compound undergoes unexpected decarbonylation in the presence of strong bases like t-BuOK, yielding terminal ethynylpyrroles. This retro-Favorsky reaction proceeds via acetylenic alcohol intermediates :

-

Mechanism : Base-induced deprotonation generates an enolate, which decomposes to release CO and form the ethynyl product .

-

Optimized Conditions :

Nucleophilic Additions to the Aldehyde

The aldehyde group participates in nucleophilic additions, forming imines, hydrazones, or alcohols:

-

Imine Formation : Reacts with primary amines to form Schiff bases .

-

Grignard Additions : Ethynylpyrrole alcohols are generated via organometallic reagent addition.

Cycloaddition and Cross-Coupling Reactions

The ethynyl group enables:

-

Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides to form extended π-conjugated systems.

-

[2+2] Cycloaddition : With electron-deficient alkenes under UV light to form cyclobutane derivatives.

Halogenation and Functionalization

While direct halogenation data for this compound is limited, analogous pyrrole-2-carbaldehydes undergo:

-

Electrophilic Substitution : Chlorination or fluorination at the pyrrole ring’s α-positions using reagents like NCS or Selectfluor .

-

Friedel-Crafts Acylation : For introducing acyl groups at the 5-position of the pyrrole ring .

Stability and Handling Considerations

-

Storage : Stable under inert atmospheres at low temperatures (-20°C).

-

Reactivity Hazards : The aldehyde and ethynyl groups may react exothermically with strong acids/bases or oxidizing agents .

This compound’s versatility in oxidation, decarbonylation, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Future research could explore its use in catalytic cycles or bioactive molecule synthesis.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde with two closely related pyrrole-2-carbaldehyde derivatives:

Structural and Electronic Differences

Substituent Effects: The ethynyl group in the target compound is a strong electron-withdrawing group, which polarizes the pyrrole ring and enhances the electrophilicity of the aldehyde moiety. This contrasts with the methoxy (electron-donating via resonance) and dimethylamino (strongly electron-donating) groups in the analogs .

Reactivity Implications: The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), which is absent in the methoxy- and dimethylamino-substituted derivatives. The dimethylamino analog’s electron-rich aromatic system may favor electrophilic substitution reactions, whereas the ethynyl-substituted compound is more suited for nucleophilic additions at the aldehyde .

Research Findings and Challenges

Stability : The ethynyl group may confer instability under acidic or oxidative conditions, necessitating careful handling.

Biological Activity

4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring with an ethynyl group and an aldehyde functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of pyrrole derivatives, including this compound. For instance, a study reported that various pyrrole derivatives exhibited significant activity against several bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer effects of this compound have been highlighted in several research articles. In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, it was found to inhibit cell proliferation in HCT116 human colon cancer cells with an IC50 value of approximately 0.55 μM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.55 | Induces apoptosis |

| HepG2 | 43.15 | Cell cycle arrest |

| MDA-MB-231 | 59.00 | Apoptotic pathway modulation |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies indicate that it possesses significant free radical scavenging activity, which can contribute to its protective effects against oxidative stress-related diseases . The antioxidant activity was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher antioxidant capacity.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of pyrrole derivatives, including this compound. One notable study synthesized a series of pyrrolo[3,2-c]pyridines and assessed their anticancer properties through high-throughput screening against various cancer cell lines. The findings revealed promising cytotoxic effects and highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via transition metal-free ethynylation of pyrrole derivatives. For instance, a two-step procedure involves (1) ethynylation of 1-methylpyrrole precursors under basic conditions (e.g., K₂CO₃ in DMF) and (2) subsequent oxidation to introduce the aldehyde group. Yields typically range from 40% to 85%, depending on the substituents and reaction temperature .

- Key Considerations : Solvent polarity and base strength significantly affect regioselectivity. Ethynylation at the 5-position of pyrrole is favored in polar aprotic solvents like DMF .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. Ethynyl protons resonate as a sharp singlet at δ 2.8–3.2 ppm.

- ¹³C NMR : The aldehyde carbon is observed at ~190 ppm, while the ethynyl carbons appear at 75–85 ppm (sp-hybridized carbons) .

Q. What are the reactivity patterns of the aldehyde and ethynyl groups in this compound?

- Aldehyde : Participates in condensation reactions (e.g., formation of Schiff bases with amines) or nucleophilic additions (e.g., Grignard reagents).

- Ethynyl : Undergoes Sonogashira coupling with aryl halides or click chemistry (Cu-catalyzed azide-alkyne cycloaddition). Steric hindrance from the 1-methyl group may slow reactivity at the 4-position .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with bulky substituents?

- Strategy : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, microwave irradiation at 100°C for 15 minutes increased yields by 20% compared to conventional heating .

- Data Contradiction : Lower yields reported for electron-withdrawing substituents (e.g., nitro groups) may arise from side reactions. DFT calculations (B3LYP/6-31G*) suggest that electron-deficient pyrroles have higher activation barriers for ethynylation .

Q. How to resolve discrepancies in spectral data for structurally similar derivatives?

- Case Study : Conflicting ¹H NMR signals for 4-ethynyl vs. 5-ethynyl isomers can be addressed via NOESY experiments. For example, NOE correlations between the ethynyl proton and pyrrole C-H protons confirm substitution patterns .

- Computational Tools : Gaussian-based NMR prediction modules (e.g., GIAO method) can simulate spectra to validate experimental data .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Approach : Density Functional Theory (DFT) using functionals like ωB97X-D/cc-pVTZ provides accurate HOMO-LUMO gaps and dipole moments. The ethynyl group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity .

- Applications : Predicts reactivity in charge-transfer complexes or optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.